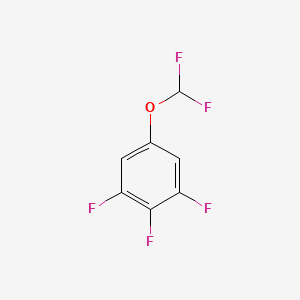

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene

Description

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0) is a fluorinated aromatic compound with the molecular formula C₁₃H₄BrF₇O and a molecular weight of 389.06 g/mol . Its structure consists of a trifluorobenzene core (1,2,3-trifluorobenzene) linked via a difluoromethoxy (–OCF₂–) group to a 4-bromo-2,6-difluorophenyl moiety. Key properties include a high XLogP3 value of 5.3, indicating significant lipophilicity, and a topological polar surface area of 9.2 Ų, suggesting low polarity . This compound is primarily utilized as a fluorinated building block in pharmaceutical and materials chemistry, particularly in Pd-catalyzed coupling reactions to synthesize complex heteroaromatic systems .

Properties

IUPAC Name |

5-(difluoromethoxy)-1,2,3-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGITNVSRHTVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring. One common method is the difluoromethylation of a trifluorobenzene derivative. This can be achieved through various routes, including metal-mediated stepwise difluoromethylation reactions . The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the use of novel difluorocarbene reagents, which streamline the synthesis and improve the efficiency of the reaction . The industrial methods are designed to be cost-effective, environmentally friendly, and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethoxy or trifluoro groups are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Radical Reactions: The trifluoromethyl group plays a significant role in radical reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Electrophilic Reagents: Such as halogens and sulfonyl chlorides for substitution reactions.

Nucleophilic Reagents: Such as amines and thiols for nucleophilic substitution reactions.

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity: The presence of –Br and –OCF₂– groups in the main compound enhances its utility in cross-coupling reactions. For instance, Pd-catalyzed arylations with thiazoles or imidazoheterocycles yield products in 79–93% efficiency, comparable to simpler bromo-difluoromethoxybenzenes .

Lipophilicity and Polarity :

- The main compound’s XLogP3 (5.3) is higher than that of 1,2,3-trifluorobenzene (XLogP3 ~2.1), attributed to the bromine atom and extended fluorinated substituents .

- Lower polarity (polar surface area = 9.2 Ų) compared to hydroxyl- or amine-containing fluorobenzenes (e.g., compounds in ) makes it suitable for hydrophobic environments .

Synthetic Applications :

- Unlike simpler trifluorobenzenes (e.g., 1,2,3-trifluorobenzene), which are often precursors, the main compound serves as a multifunctional electrophile in coupling reactions due to its bromine and fluorine substituents .

- In contrast, hydroxylated derivatives (e.g., ’s N-(2,6-difluoro-3-hydroxyphenyl)amide) require protective groups during synthesis, complicating their use .

Industrial and Research Relevance

- The compound is marketed by suppliers (e.g., CHEMFISH, CymitQuimica) as a high-purity building block (99% grade) for drug discovery, contrasting with less specialized fluorobenzenes .

- Its structural complexity (complexity score = 361) exceeds that of mono- or difluoro analogues, enabling access to novel bioactive molecules .

Biological Activity

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene is an organofluorine compound notable for its unique chemical structure, which includes a difluoromethoxy group and three trifluoro groups attached to a benzene ring. This configuration contributes to its stability and reactivity in various chemical environments, making it a candidate for pharmacological applications. Research has primarily focused on its biological activity in drug development, particularly its potential antimicrobial and anticancer properties.

- Molecular Formula : C10H5F5O

- Molecular Weight : Approximately 200.09 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, factors that are crucial for drug-like properties.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, potentially leading to significant therapeutic effects. The compound's dual functional groups may enhance its binding affinity to specific proteins involved in disease mechanisms.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential enzymatic processes.

-

Anticancer Activity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. For example:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Not specified | Effective against multiple pathogens | |

| Anticancer | IC50 < 10 µM | Significant cytotoxic effects observed |

Detailed Findings

- Antimicrobial Activity : The compound's efficacy against bacteria and fungi has been documented, suggesting potential applications in treating infections.

- Cytotoxicity in Cancer Research : In a notable study, this compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Synthesis and Applications

The synthesis of this compound typically involves the introduction of difluoromethoxy and trifluoro groups onto a benzene ring through various chemical reactions. These synthetic routes are optimized for yield and efficiency using novel reagents.

Table 2: Synthetic Routes Overview

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Difluorocarbene reagents | High |

| Route B | Electrophilic substitutions | Moderate |

Q & A

Basic: How can researchers optimize synthetic routes for 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene?

Methodological Answer:

Synthetic optimization should focus on halogenation and fluorination steps. For example, describes a condensation reaction using 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a pyridinyl derivative in the presence of an inorganic base. Key considerations:

- Reagent Selection : Use LiAlH₄ for reduction or KMnO₄ for oxidation to avoid overoxidation (e.g., sulfone byproducts) .

- Temperature Control : Maintain <50°C during fluorination to prevent decomposition of labile intermediates.

- AI Retrosynthesis Tools : Platforms like EPA DSSTox and Reaxys can predict feasible routes using reaction databases (e.g., Template_relevance Pistachio model) .

Basic: What analytical methods are recommended for impurity profiling during synthesis?

Methodological Answer:

Combine HPLC-UV (e.g., λ = 305 nm for benzimidazole analogs) and LC-MS to detect sulfoxide/sulfone byproducts ( ).

- Forced Degradation Studies : Expose the compound to acidic (HCl), oxidative (H₂O₂), and thermal stress (60°C) to identify labile impurities .

- Stability-Indicating Assays : Monitor pH-dependent degradation (e.g., pantoprazole sulfone formation) using gradient elution .

Intermediate: How should structural characterization be conducted for halogenated analogs?

Methodological Answer:

- Spectroscopy : Use ¹⁹F NMR to resolve trifluoro/difluoromethoxy groups (δ = -60 to -70 ppm) .

- X-ray Crystallography : Resolve steric effects from fluorine substituents (e.g., C7Cl2F6 analogs in ).

- Computational Tools : ACD/Labs Software calculates density (1.743 g/cm³) and solubility (8.2E-5 g/L) for validation .

Intermediate: What computational models predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 2,4-difluoromethoxy benzene: HOMO = -6.2 eV, LUMO = -1.8 eV) to assess nucleophilic/electrophilic sites .

- MD Simulations : Study solvation effects using polarizable force fields (e.g., OPLS-AA) to model solubility in aprotic solvents .

Advanced: How can biological activity be evaluated for fluorinated benzene derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP2C19) using fluorometric substrates .

- Molecular Docking : Compare binding affinities of difluoromethoxy vs. trifluoromethyl substituents using AutoDock Vina .

- In Vivo Toxicity : Assess metabolic stability in rodent models, monitoring for fluorine-specific metabolites (e.g., fluoride ion release) .

Advanced: What reaction mechanisms explain substituent effects on reactivity?

Methodological Answer:

- Electrophilic Aromatic Substitution : Difluoromethoxy groups act as meta-directors, while chlorine atoms enhance electrophilicity ().

- Nucleophilic Displacement : Bromine at the 4-position (e.g., 5-[(4-Bromo-phenyl) derivatives) facilitates SNAr reactions with amines .

- Kinetic Studies : Compare activation energies for fluorination (KF vs. CsF) using Arrhenius plots .

Advanced: How do regulatory frameworks impact interdisciplinary research?

Methodological Answer:

- EPA Compliance : Follow §721.10086 for significant new uses (e.g., industrial scale-up requires PMN reporting under TSCA) .

- Toxicity Data : Use PubChem’s DSSTox database (DTXSID601185295) to assess ecotoxicological endpoints .

Interdisciplinary: What applications exist beyond organic synthesis?

Methodological Answer:

- Materials Science : Incorporate into liquid crystals (e.g., Beijing Bayi Space LCD Technology patents) for low-voltage displays .

- Pharmaceutical Intermediates : Use in proton-pump inhibitors (e.g., pantoprazole analogs) by modifying sulfinyl groups .

Advanced: How to resolve contradictions in stability data under varying conditions?

Methodological Answer:

-

Controlled Experiments :

Condition Observation Reference pH 1.2 (HCl) Rapid degradation to sulfone pH 7.4 (PBS) Stable for >24 hrs UV Light Photolysis forms chloro-byproducts -

Mechanistic Insights : Use LC-QTOF to identify radical intermediates during oxidative stress .

Expert-Level: What retrosynthesis strategies address steric hindrance in polyhalogenated analogs?

Methodological Answer:

- Fragment-Based Design : Disconnect the difluoromethoxy group early to avoid steric clashes (e.g., ’s 3-bromopropyl derivatives).

- Enzymatic Catalysis : Use Reaxys_biocatalysis models to predict regioselective halogenation .

- Flow Chemistry : Continuous microreactors improve yields for low-solubility intermediates (e.g., 5-[(4-Bromo-phenyl) analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.